Vedroprevir

概要

説明

Vedroprevir is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. The compound’s intricate structure suggests it may have unique properties and functionalities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of various intermediates Each step would require specific reagents, catalysts, and conditions such as temperature and pH For example, the synthesis might start with the preparation of the bicyclo[31

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

化学反応の分析

Palladium-Catalyzed C-N Urea Arylation

Role : Central to introducing urea substituents at the C3 position of the pyrazinone scaffold .

Mechanism :

-

Utilizes Pd catalysts (e.g., Pd(OAc)₂ or PdCl₂) to couple aryl halides with urea derivatives.

-

Enables regioselective functionalization critical for protease binding .

Conditions : -

Solvent: DMF or THF under inert atmosphere.

-

Ligands: Xantphos or BINAP for enhanced catalytic activity.

Example Reaction :

Ester Hydrolysis and Peptide Coupling

Role : Converts ester intermediates to carboxylic acids for subsequent coupling with amino acid residues .

Steps :

-

Hydrolysis : Methyl/benzyl esters are cleaved using aqueous HCl or LiOH to yield carboxylic acids.

-

Coupling : Carboxylic acids react with amines (e.g., isopropylaminothiazole) via EDCI/HOBt or HATU activation .

Data :

| Step | Reagents | Yield | Source |

|---|---|---|---|

| Ester hydrolysis | 1.4 N HCl in H₂O/AcOH | 95% | |

| Peptide coupling | EDCI, HOBt, DIPEA | 85% |

Phosphorus Oxychloride-Mediated Cyclization

Role : Forms the thiazole ring in this compound’s structure .

Conditions :

-

Reagents: POCl₃ in pyridine at -40°C.

-

Mechanism: Dehydrative cyclization of β-ketoamide intermediates .

Example :

Nucleophilic Aromatic Substitution

Role : Introduces chlorine or fluorine atoms to enhance metabolic stability.

Substrates : Activated aryl halides react with nucleophiles (e.g., KF, CuCN).

Conditions :

Reductive Amination

Role : Forms tertiary amine linkages in this compound’s side chains .

Reagents :

-

Sodium triacetoxyborohydride (STAB) in CH₂Cl₂.

-

Morpholine or isopropylamine as amine sources.

Yield : 50–70% .

Zinc-Mediated Conjugate Addition

Role : Generates cyclopropane intermediates ea

科学的研究の応用

Combination Therapy Studies

- TRILOGY-2 Study :

- Shorter Treatment Durations :

- Resistance Patterns :

Safety Profile

This compound has generally been well tolerated in clinical trials. Common adverse events included fatigue, headache, and diarrhea. Serious adverse events were rare and typically unrelated to the drug itself . The safety profile supports its use in combination therapies, where it has not shown significant toxicity compared to other agents.

Comparative Efficacy Data

The following table summarizes key studies evaluating this compound's efficacy in various patient populations:

| Study | Population | Regimen | Outcome (SVR12) |

|---|---|---|---|

| TRILOGY-2 | Treatment-experienced, cirrhotic | LDV/SOF + VDV (8 weeks) | 95% |

| Kattakuzhy et al. | Treatment-naïve, GT-1 | LDV/SOF + VDV (6 weeks) | 76% |

| Kohli et al. | Treatment-naïve, GT-1 | LDV/SOF + VDV ± GS-9669 (4 weeks) | 40% |

| Wyles et al. | Non-cirrhotic GT-1 | VDV + TGV + RBV (12 weeks) | 81% |

Regulatory Status and Future Directions

As of the latest updates, this compound remains under investigation and has not yet received regulatory approval as a standalone treatment. However, its combination with other direct-acting antivirals shows potential for becoming a standard component of HCV therapy regimens aimed at reducing treatment duration while maintaining high cure rates.

作用機序

The mechanism of action would depend on the specific application. For example, if the compound is used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

類似化合物との比較

Similar Compounds

Similar compounds might include other bicyclic or polycyclic molecules with analogous functional groups. Examples could be other derivatives of bicyclo[3.1.0]hexane or quinoline-based compounds.

Uniqueness

The uniqueness of the compound could lie in its specific combination of functional groups and structural features, which might confer unique reactivity, selectivity, or biological activity compared to similar compounds.

特性

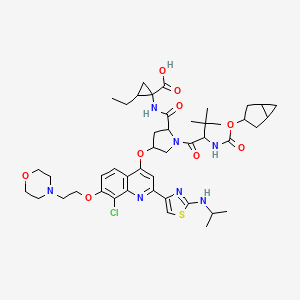

分子式 |

C45H60ClN7O9S |

|---|---|

分子量 |

910.5 g/mol |

IUPAC名 |

1-[[1-[2-(3-bicyclo[3.1.0]hexanyloxycarbonylamino)-3,3-dimethylbutanoyl]-4-[8-chloro-7-(2-morpholin-4-ylethoxy)-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxypyrrolidine-2-carbonyl]amino]-2-ethylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C45H60ClN7O9S/c1-7-27-21-45(27,41(56)57)51-39(54)33-19-29(22-53(33)40(55)38(44(4,5)6)50-43(58)62-28-17-25-16-26(25)18-28)61-35-20-31(32-23-63-42(49-32)47-24(2)3)48-37-30(35)8-9-34(36(37)46)60-15-12-52-10-13-59-14-11-52/h8-9,20,23-29,33,38H,7,10-19,21-22H2,1-6H3,(H,47,49)(H,50,58)(H,51,54)(H,56,57) |

InChIキー |

OTXAMWFYPMNDME-UHFFFAOYSA-N |

正規SMILES |

CCC1CC1(C(=O)O)NC(=O)C2CC(CN2C(=O)C(C(C)(C)C)NC(=O)OC3CC4CC4C3)OC5=CC(=NC6=C5C=CC(=C6Cl)OCCN7CCOCC7)C8=CSC(=N8)NC(C)C |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。